molecular formula C15H13N B2743921 2,2-Diphenylethylisocyanide CAS No. 374081-26-2

2,2-Diphenylethylisocyanide

Cat. No. B2743921
CAS RN: 374081-26-2
M. Wt: 207.276
InChI Key: JIPPKVDKFJRSEG-UHFFFAOYSA-N
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Description

2,2-Diphenylethylisocyanide is a chemical compound with the molecular formula C15H13N . Its molecular weight is 207.27 .


Synthesis Analysis

The synthesis of this compound can be achieved from N-(2,2-Diphenylethyl)formamide . There are three synthetic routes provided by Chemicalbook .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13N/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2 . The compound has a linear formula of C15H13N .


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in an inert atmosphere and in a freezer under -20°C .

Scientific Research Applications

Synthesis and Analytical Characterization

  • Diphenylethylisocyanide and its derivatives, such as diphenidine and its isomers, have been synthesized and characterized, contributing to the catalog of dissociative agents for research. These compounds demonstrate the potential for NMDA receptor activity, indicating their relevance in neuropharmacological studies. The analytical characterization of these compounds includes various spectroscopic and mass spectrometric techniques, aiding in the differentiation between isomeric pairs and understanding their structural properties (Wallach et al., 2015).

Structural Diversity and Biological Activity

  • Diphenylethylisocyanide-related compounds exhibit a wide range of biological activities due to their structural diversity. The exploration of stilbenes, which share a similar diphenylethylene core, reveals their significant bioactivity, including antioxidant, anticancer, and antimicrobial properties. This highlights the potential of diphenylethylisocyanide analogues in drug discovery and the development of new therapeutics (Shen, Wang, & Lou, 2009).

Material Science and Nanotechnology

  • Diphenylethylisocyanide derivatives are used in material science, particularly in the formation of distinctive microstructures through self-assembly. These materials exhibit unique mechanical, optical, and semiconductive properties, making them suitable for applications in energy storage, biosensing, and drug delivery. The molecular engineering of diphenylethylisocyanide analogues contributes to the advancement of organic supramolecular chemistry (Pellach et al., 2016).

Environmental and Green Chemistry

  • Diphenylethylisocyanide and its analogues play a role in environmental chemistry through the development of green synthesis methods. The selective aerobic oxidative dibromination of alkenes, including diphenylethyne, highlights the application of these compounds in synthesizing environmentally friendly chemicals. Such methodologies emphasize the importance of sustainable practices in chemical synthesis and the potential of diphenylethylisocyanide-related compounds in green chemistry (Podgoršek et al., 2009).

Organic Electronics and Photovoltaics

  • The electronic properties of diphenylethylisocyanide derivatives have implications in organic electronics and photovoltaic cells. Studies on organic double-heterostructure photovoltaic cells incorporating diphenylethylisocyanide-related compounds demonstrate their potential in improving charge photogeneration processes. This research contributes to the development of more efficient organic photovoltaic devices (Tang et al., 2008).

Safety and Hazards

The compound is classified as dangerous with hazard statements H301-H311-H315-H319-H331-H335 . This indicates that it is toxic if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, toxic if inhaled, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

(2-isocyano-1-phenylethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPPKVDKFJRSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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